N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(5-bromo-2-chloropyridin-3-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-3-2-4-9(5-8)13(18)17-11-6-10(14)7-16-12(11)15/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARNQCRSLOVUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure :
-
Reagents :
-
5-Bromo-2-chloropyridin-3-amine
-
3-Methylbenzoyl chloride
-
Base: Pyridine or N,N-diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM), acetonitrile, or pyridine
-
-
Reaction Conditions :
-
Temperature: 0–25°C
-
Time: 4–16 hours
-
Molar ratio (amine:acyl chloride): 1:1.1–1.3
-
-
Workup :
-
Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via recrystallization or column chromatography.
-
Data Table :
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | 3-Methylbenzoyl chloride | Pyridine | 0–25 | 16 | 50 | |
| 2 | DIPEA | Acetonitrile | 20 | 4 | 78 |
Key Findings :
-
Pyridine acts as both solvent and base, simplifying the reaction.
-
DIPEA in acetonitrile improves yield (78%) due to enhanced nucleophilicity of the amine.
Bromination of Chloropyridine Precursors
Bromination of 2-chloropyridin-3-amine intermediates is a critical step in synthesizing the target compound.
Procedure :
-
Reagents :
-
2-Chloropyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
Solvent: Tetrahydrofuran (THF) or acetonitrile
-
-
Reaction Conditions :
-
Temperature: 0–5°C (initial), then 25–30°C
-
Time: 3 hours
-
-
Workup :
Data Table :
Key Findings :
One-Pot Synthesis via Tandem Reactions
Industrial-scale methods combine bromination and amidation in a single pot to reduce purification steps.
Procedure :
-
Reagents :
-
2-Chloropyridin-3-amine
-
3-Methylbenzoyl chloride
-
NBS
-
Solvent: DCM
-
-
Reaction Conditions :
-
Bromination at 0°C, followed by amide coupling at 25°C.
-
Total time: 8–12 hours.
-
-
Workup :
-
Sequential extraction, drying, and vacuum distillation.
-
Data Table :
Key Findings :
Catalytic Coupling Using Palladium Complexes
Palladium-catalyzed Suzuki-Miyaura coupling is employed for advanced intermediates.
Procedure :
Data Table :
Key Findings :
Comparison of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Direct Amide Coupling | High yield, simple setup | Requires purified intermediates | High |
| One-Pot Synthesis | Cost-effective, scalable | Moderate yield | Moderate |
| Palladium Catalysis | High regioselectivity | Expensive catalysts | Low |
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine-Benzamide Derivatives
Key Compounds and Their Properties
Structural Insights
- Substituent Effects : Bromine and chlorine substituents in the pyridine ring (as in the target compound) enhance steric bulk and electronic effects compared to fluorine or methyl groups in analogues like compounds 34 and 35 .
- Amide Conformation : The antiperiplanar arrangement of N–H and C=O bonds observed in N-(2,6-dimethylphenyl)-3-methylbenzamide is likely conserved in the target compound, influencing hydrogen-bonding interactions in crystal packing.
- Directed C–H Functionalization : Analogues such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (–7) act as N,O-bidentate directing groups in metal-catalyzed C–H activation. The target compound’s halogen substituents may similarly coordinate transition metals, though this requires experimental validation.
Key Reactions and Yields
- Comparable compounds (e.g., compound 35) are synthesized via analogous routes with yields ranging from 37% to 100%, depending on substituent reactivity .
- Challenges in Synthesis : Low yields (e.g., 37% for compound 37 ) highlight the sensitivity of pyridine-based amides to steric hindrance and electronic effects, which may also affect the target compound’s synthesis.
Physicochemical and Spectroscopic Properties
- Melting Points: Halogenated analogues (e.g., compound 34 at 245–247°C ) generally exhibit higher melting points than non-halogenated derivatives due to stronger intermolecular interactions. The target compound’s melting point is unreported but expected to align with this trend.
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Bromine and chlorine substituents in the pyridine ring would deshield adjacent protons, causing distinct chemical shifts compared to fluorine or methyl-substituted analogues.
- X-ray Crystallography : The crystal structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (–7) confirms the importance of hydrogen bonding (N–H⋯O) in stabilizing molecular packing, a feature likely shared by the target compound.
Biological Activity
N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide is an intriguing compound with potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , which indicates the presence of a bromine atom, a chlorine atom, and a pyridine ring, contributing to its unique pharmacological properties. The structural features are essential for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to significant biological effects. For instance, it may act as an agonist or antagonist in specific signaling pathways, influencing cellular responses such as proliferation and apoptosis.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, compounds with similar structural motifs have demonstrated effectiveness against drug-resistant strains of bacteria, indicating potential for treating infections where conventional antibiotics fail.
-
Anticancer Properties :
- Research indicates that this compound can induce apoptosis in cancer cell lines. In vitro assays reveal that the compound affects cell viability and alters cell cycle progression, particularly by inducing S-phase arrest in treated cells.
-
Inhibition of Enzymatic Activity :
- The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to fatty acid metabolism or biotransformation processes in the liver.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications in its chemical structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution on the pyridine ring | Increased potency against bacterial strains |
| Alteration of the amide group | Enhanced anticancer activity |
| Variations in alkyl chain length | Modulation of enzyme inhibition potency |
These modifications highlight the importance of specific functional groups in determining the compound's efficacy and selectivity toward various biological targets.
Case Studies
-
Anticancer Efficacy :
A study conducted on breast cancer cell lines demonstrated that this compound reduced cell viability by 50% at a concentration of 10 µM, suggesting significant anticancer potential (EC50 values). -
Antimicrobial Testing :
Another investigation assessed the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC (minimum inhibitory concentration) value of 8 µg/mL, indicating effective inhibition of bacterial growth.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling reactions between halogenated pyridine derivatives and substituted benzamides. Key steps include:
- Buchwald-Hartwig amidation or Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(OAc)₂) to introduce the benzamide moiety .
- Optimization of solvent systems (e.g., DMF or THF) and temperature (60–120°C) to enhance yields .
- Use of protecting groups (e.g., Boc) to prevent side reactions during multi-step syntheses .
Example Reaction Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 81–83% | |
| Halogenation | NBS, DCM, RT | 90% |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- X-ray Crystallography:
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate antimicrobial or anticancer activity?
Answer:
- Substituent Variation:
- Replace bromo/chloro groups with fluoro or nitro moieties to assess impact on binding affinity .
- Biological Assays:
- Test against Gram-positive/negative bacterial strains or cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Computational Modeling:
- Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or phosphodiesterases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
